Bis(4-nitrophenyl) (oxybis(ethane-2,1-diyl)) bis(carbonate)
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Overview
Description
Bis(4-nitrophenyl) (oxybis(ethane-2,1-diyl)) bis(carbonate) is a chemical compound with the molecular formula C18H16N2O11 and a molecular weight of 436.33 g/mol . . This compound is characterized by the presence of two 4-nitrophenyl groups and an oxybis(ethane-2,1-diyl) linkage, making it a bis(carbonate) ester.
Preparation Methods
The synthesis of Bis(4-nitrophenyl) (oxybis(ethane-2,1-diyl)) bis(carbonate) typically involves the reaction of 4-nitrophenol with phosgene or its derivatives in the presence of a base . The reaction conditions often include an inert atmosphere and low temperatures to prevent decomposition. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Bis(4-nitrophenyl) (oxybis(ethane-2,1-diyl)) bis(carbonate) undergoes various chemical reactions, including:
Substitution Reactions: It can react with amines to form ureas.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-nitrophenol and carbon dioxide.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Common reagents used in these reactions include amines, water, and reducing agents such as hydrogen gas or metal hydrides . The major products formed from these reactions are ureas, 4-nitrophenol, and amino derivatives .
Scientific Research Applications
Bis(4-nitrophenyl) (oxybis(ethane-2,1-diyl)) bis(carbonate) has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis(4-nitrophenyl) (oxybis(ethane-2,1-diyl)) bis(carbonate) involves its ability to act as a carbonylating agent. It can transfer carbonyl groups to nucleophiles such as amines, leading to the formation of ureas and other carbonyl-containing compounds . The molecular targets and pathways involved include the activation of nucleophiles and the stabilization of transition states during the reaction .
Comparison with Similar Compounds
Similar compounds to Bis(4-nitrophenyl) (oxybis(ethane-2,1-diyl)) bis(carbonate) include:
Bis(4-nitrophenyl) oxalate: Used in chemiluminescence reactions.
Bis(2-ethylhexyl) carbonate: Used as a plasticizer.
Bis(4-nitrophenyl) (oxybis(ethane-2,1-diyl)) bis(carbonate) is unique due to its specific structure, which allows it to act as a versatile carbonylating agent in various chemical reactions .
Properties
IUPAC Name |
2-[2-(4-nitrophenoxy)carbonyloxyethoxy]ethyl (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O11/c21-17(30-15-5-1-13(2-6-15)19(23)24)28-11-9-27-10-12-29-18(22)31-16-7-3-14(4-8-16)20(25)26/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLIKDUPRNWWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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